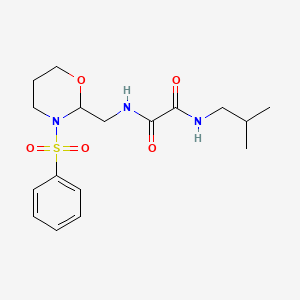

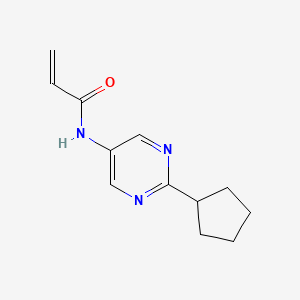

N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as compound 25, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Aplicaciones Científicas De Investigación

1. Antagonistic Activity in Prostaglandin E2 Receptors

The compound 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, a variant of N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, is identified as a functional PGE2 antagonist selective for the EP1 receptor subtype. This has implications in the development of treatments targeting specific pathways involving prostaglandin E2, with potential clinical applications (Naganawa et al., 2006).

2. Methodology in Organic Synthesis

The compound is involved in methodologies for the synthesis of 2,2-disubstituted-N-arylbutanamides containing an all-carbon quaternary center, which is significant in the field of organic chemistry. This process involves methylation/1,4-aryl migration/desulfonylation using an organic peroxide as the methyl resource, showcasing its utility in complex organic synthesis processes (Tan et al., 2016).

3. Development of Sensitive Enzyme-Linked Immunosorbent Assay (ELISA)

This compound plays a role in the generation of antibodies for a wide range of sulfonamide antibiotic congeners. These immunoreagents have been used to develop a highly sensitive ELISA, which is crucial for detecting sulfonamide antibiotics in various samples, including milk. This application is vital in ensuring food safety and monitoring antibiotic residues (Adrián et al., 2009).

4. Synthetic Applications in Medicinal Chemistry

The compound finds use in the synthesis of functionalized N1-[(2,6-dimethyl-4-oxo-4H-pyran-3-yl)carbonyl]-1-arylsulfonamide and 3-(arylsulfonyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione derivatives. These derivatives have potential applications in medicinal chemistry, highlighting the compound's role in the development of novel therapeutic agents (Alizadeh et al., 2008).

5. Role in Pharmacology and Drug Development

N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide and its derivatives are involved in pharmacological studies and drug development, particularly as endothelin-A (ETA) selective antagonists. These compounds, through structural modification and optimization, exhibit potential as therapeutic agents targeting the endothelin pathway, which is crucial in various cardiovascular and renal diseases (Murugesan et al., 1998).

Propiedades

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-13(2)11-18-16(21)17(22)19-12-15-20(9-6-10-25-15)26(23,24)14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJENLMHBHAYTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isobutyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2432558.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2432563.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2432564.png)

![3,4,5-triethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432565.png)

![ethyl 3-{9H-pyrido[3,4-b]indol-3-yl}propanoate](/img/structure/B2432568.png)

![(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2432569.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2432570.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride](/img/structure/B2432574.png)

![3-ethyl-N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2432577.png)